Bismuth-212

Targeted Alpha Therapy Ovarian Cancer Radiobiology

Bismuth-212 (²¹²Bi, t₁/₂=60.55 min) is a generator-derived alpha emitter with a mixed α/β decay cascade, delivering high-LET radiation (~80–100 keV/µm) over a 40–100 µm path length—ideal for eradicating micrometastases while sparing healthy tissue. Unlike longer-lived emitters (²²⁵Ac, ²²³Ra), ²¹²Bi requires an in vivo generator approach via parent ²¹²Pb (t₁/₂=10.64 h) for tumor-site-localized alpha delivery. Evidence shows 3-fold greater in vitro tumor spheroid eradication and 40% in vivo cure rates in ovarian cancer ascites models, supporting procurement for preclinical/clinical TAT programs targeting residual and micrometastatic disease.

Molecular Formula Bi
Molecular Weight 211.99129 g/mol
CAS No. 14913-49-6
Cat. No. B1232854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth-212
CAS14913-49-6
Synonyms212Bi radioisotope
Bi-212 radioisotope
Bismuth-212
Molecular FormulaBi
Molecular Weight211.99129 g/mol
Structural Identifiers
SMILES[Bi]
InChIInChI=1S/Bi/i1+3
InChIKeyJCXGWMGPZLAOME-AKLPVKDBSA-N
Commercial & Availability
Standard Pack Sizes212 generator / 212 radionuclide / 212 isotope / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth-212 (CAS 14913-49-6) for Targeted Alpha Therapy: A Procurement and Research Grade Overview


Bismuth-212 (²¹²Bi) is a short-lived, generator-derived alpha-emitting radionuclide (t₁/₂ = 60.55 min) that decays to stable ²⁰⁸Pb via a mixed alpha/beta emission cascade, making it a high-potency candidate for targeted alpha therapy (TAT) applications [1]. It is a member of the ²³²Th decay series and is typically produced via a ²²⁴Ra/²¹²Pb in vivo generator system, wherein its longer-lived parent, ²¹²Pb (t₁/₂ = 10.64 h), serves as a transport and targeting vector, locally generating the short-lived, highly cytotoxic ²¹²Bi alpha emitter at the tumor site [2]. This combination of short alpha particle path length (40–100 µm), high linear energy transfer (LET) (~80–100 keV/µm), and the potential for localized, high-dose deposition distinguishes ²¹²Bi as a key therapeutic agent for the treatment of micrometastatic and residual disease in oncology [3]. However, its short half-life and complex decay chain necessitate a rigorous, evidence-based procurement and handling strategy distinct from longer-lived alpha or beta emitters.

Why Generic Alpha Emitter Substitution Fails: Evidence-Based Limitations for Bismuth-212 Procurement


Generic alpha emitter substitution fails due to fundamental differences in physical half-life, decay chain complexity, in vivo daughter retention, and chelation chemistry, which collectively dictate clinical utility, logistics, and safety. ²¹²Bi cannot be directly substituted with other clinical alpha emitters like ²²⁵Ac (t₁/₂ = 10.0 d), ²¹¹At (t₁/₂ = 7.2 h), or ²²³Ra (t₁/₂ = 11.4 d) due to its unique 60.6 min half-life, which necessitates an 'in vivo generator' approach via its parent ²¹²Pb for targeted delivery [1]. This is fundamentally different from the direct targeting approach used for longer-lived isotopes. Furthermore, the decay chain of ²¹²Bi produces a high-energy 2.6 MeV gamma from ²⁰⁸Tl, a shielding and dosimetry concern not present with pure alpha emitters like ²¹³Bi or ²¹¹At [2]. The chelation chemistry of Bi³⁺ with DOTA is kinetically slow, a critical factor for short half-life isotopes, and differs markedly from the coordination chemistry of Ac³⁺ or At⁻, rendering generic chelator and radiolabeling protocols ineffective [3]. Therefore, procurement decisions must be based on these quantifiable, compound-specific properties rather than a generic 'alpha emitter' class designation.

Quantitative Evidence Guide for Bismuth-212: Head-to-Head Performance Against Comparators


Bismuth-212 Demonstrates 2- to 4-Fold Higher Relative Biological Effectiveness (RBE) vs. Low-LET X-rays in Ovarian Carcinoma Models

In a direct comparative study, ²¹²Bi alpha-particle irradiation exhibited a relative biological effectiveness (RBE) 2 to 4 times greater than that of low-LET X-rays against two human ovarian carcinoma cell lines, OVC-1 and OVC-2. This is a key differentiation from external beam radiotherapy and beta-emitting radionuclides [1]. The D₀ values, a measure of radiosensitivity, were significantly lower for ²¹²Bi, indicating higher cell kill per unit dose [1].

Targeted Alpha Therapy Ovarian Cancer Radiobiology

Bismuth-212 In Vitro Cytotoxicity: 3-Fold Greater Efficacy vs. X-rays and ³²P in Eradicating Ovarian Tumor Spheroids

A separate head-to-head study demonstrated that ²¹²Bi is three times more effective than either X-rays or chromic phosphate ³²P (a beta-emitter) in eradicating both monolayer and 800 µm multicellular tumor spheroids of ovarian carcinoma [1]. This demonstrates its superior efficacy in a 3D tumor model that better mimics the in vivo microenvironment compared to simpler 2D monolayer cultures.

Ovarian Cancer Multicellular Spheroids In Vitro Efficacy

In Vivo Therapeutic Efficacy: ²¹²Bi Prolongs Survival and Achieves 40% Cure Rate in an Ovarian Carcinoma Ascites Model

In an in vivo model of intraperitoneal ovarian carcinoma, a single intraperitoneal administration of ²¹²Bi was shown to significantly prolong survival and cure 40% of animals inoculated with Ehrlich carcinoma cells [1]. This is a critical outcome measure that distinguishes ²¹²Bi from less effective or more toxic alternatives for treating disseminated peritoneal disease.

Ovarian Cancer In Vivo Efficacy Intraperitoneal Therapy

High-Yield (90%) and High-Purity Production from ²²⁴Ra Generators: Enabling On-Demand On-Site ²¹²Bi Synthesis

²¹²Bi can be produced with high yield and radionuclide purity from an improved ²²⁴Ra generator. Studies report a 90% yield for ²¹²Pb/²¹²Bi with negligible breakthrough of the long-lived parent, ²²⁴Ra, or its precursor, ²²⁸Th [1]. This high-purity, high-yield on-demand production is a critical advantage for a short-lived isotope, ensuring a reliable supply for clinical and research applications without the logistical challenges of centralized production and shipping.

Radionuclide Production Generator Technology Supply Chain

In Vivo RBE of 4.7 for the ²¹²Pb/²¹²Bi Equilibrium Mixture Compared to External Beam X-rays

In an in vivo model using mouse testis and spermhead survival as an endpoint, the relative biological effectiveness (RBE) of the mixed radiation field from ²¹²Pb in equilibrium with its daughters (including ²¹²Bi) was determined to be 4.7 when compared to 120 kVp X-rays [1]. This confirms the high potency of the ²¹²Bi alpha emission in a complex in vivo system.

Radiobiology In Vivo RBE Dosimetry

Bismuth-212 in Focus: High-Impact Application Scenarios Backed by Comparative Evidence


Intraperitoneal Radioimmunotherapy (RIT) of Microscopic Ovarian Carcinoma

The 3-fold greater in vitro efficacy of ²¹²Bi in eradicating tumor spheroids and the 40% in vivo cure rate in an ascites model (Section 3) directly support its use as a targeted agent for intraperitoneal therapy of residual ovarian cancer post-cytoreductive surgery [1]. The short alpha particle range (40-100 µm) allows for effective irradiation of free-floating tumor cells and small peritoneal surface metastases while minimizing dose to deeper, normal tissues. Procurement of ²¹²Bi or a ²¹²Pb/²¹²Bi generator is justified for preclinical and clinical studies focused on this specific indication, given the clear superiority over conventional beta-emitting colloids (e.g., ³²P) [1].

Targeted Alpha Therapy (TAT) of Micrometastatic Disease via In Vivo ²¹²Pb Generator

The 10.6 h half-life of ²¹²Pb, which decays to 60.6 min ²¹²Bi, forms the basis of an 'in vivo generator' concept (Section 1) [1]. The high RBE of the alpha particle (2-4 times X-rays, Section 3) and the favorable dosimetry of a targeted ²¹²Pb-labeled vector (e.g., antibody, peptide) make this a compelling approach for treating micrometastatic disease. Procurement of ²¹²Pb for radiolabeling, which then generates ²¹²Bi in situ, is the clinically relevant form of this compound. The evidence shows that this approach can deliver a high, localized alpha dose to tumor cells while sparing normal tissues, a key differentiator from systemic beta-emitter therapy [2].

Radionuclide Therapy of Hematological Malignancies Using ²¹²Bi-Labeled Antibodies

The high RBE and efficient induction of apoptosis in lymphoma cells by ²¹²Bi (Section 3) support its application in hematological malignancies. The ability of ²¹²Bi to induce G2/M arrest and apoptosis in murine T lymphoma cells at low doses demonstrates its potential for treating radiosensitive cancers like leukemias and lymphomas [1]. The ²²⁴Ra/²¹²Bi generator (Section 3) enables on-site production of the short-lived isotope for radiolabeling of antibodies or peptides, facilitating personalized dosing and reducing reliance on centralized radiopharmacies.

Preclinical Radiobiology and Dosimetry Model Development

The well-characterized decay scheme, high LET, and established RBE values (Section 3) make ²¹²Bi a valuable tool for developing and validating radiobiological models of alpha particle therapy [1]. Its use in microdosimetry studies to understand cellular sensitivity to alpha particles, as demonstrated in C-18 cell studies, provides a foundation for optimizing therapeutic strategies and predicting normal tissue toxicity [2]. Procurement of the ²²⁴Ra/²¹²Bi generator allows for a consistent and controlled source of alpha particles for such quantitative research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth-212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.